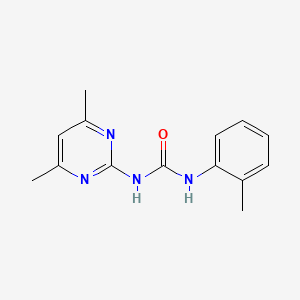

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-methylphenyl)urea

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-methylphenyl)urea is a substituted urea derivative characterized by a pyrimidine ring substituted with methyl groups at the 4- and 6-positions and an ortho-methylphenyl group attached via a urea linkage. This compound belongs to a broader class of N-aryl-N'-pyrimidinyl ureas, which are notable for their applications in agrochemicals, particularly as herbicides and plant growth regulators . The structural features of this compound—specifically the methyl substituents on the pyrimidine and aryl rings—influence its biological activity, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical for its stability and efficacy .

Properties

CAS No. |

616208-69-6 |

|---|---|

Molecular Formula |

C14H16N4O |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C14H16N4O/c1-9-6-4-5-7-12(9)17-14(19)18-13-15-10(2)8-11(3)16-13/h4-8H,1-3H3,(H2,15,16,17,18,19) |

InChI Key |

QKVGEZALQJAVER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=NC(=CC(=N2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(ethylsulfonyl)-2-pyridinyl)urea

- Structural Differences : The pyrimidine ring here is substituted with methoxy groups at the 4- and 6-positions instead of methyl groups. Additionally, a pyridine ring with an ethylsulfonyl group replaces the 2-methylphenyl group.

- The ethylsulfonyl group may improve systemic mobility within plant tissues, a feature critical for herbicides like rimsulfuron .

- Application : Used as a herbicide intermediate (rimsulfuron-desulfon) .

N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-pyrimidinyl]-N'-(3-fluoro-4-methylphenyl)urea

- Structural Differences : A pyrrolidine substituent is introduced at the 2-position of the pyrimidine ring, and the aryl group includes a fluorine atom at the 3-position.

- Impact on Activity : The pyrrolidine group introduces conformational rigidity, while the fluorine atom enhances lipophilicity and metabolic stability, traits valuable in pesticidal applications .

Substituent Variations on the Aryl Group

N-[2-(Propyn-1-yl)-phenylsulfonyl]-N'-(4,6-dimethoxypyrimidin-2-yl)urea

- Structural Differences : A sulfonyl group and a propargyl (propyn-1-yl) group replace the methyl substituent on the phenyl ring.

- Impact on Activity : The sulfonyl group increases polarity, improving water solubility, while the propargyl group may enhance herbicidal potency through irreversible binding to acetolactate synthase (ALS), a common target in herbicides .

N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine

- Structural Differences : The urea linkage is replaced by an oxadiazole ring fused to a benzoxazole system.

- Impact on Activity : The oxadiazole ring introduces π-stacking capabilities, which could improve interactions with biological targets, though this structural shift reduces urea-specific hydrogen-bonding interactions .

Key Trends :

- Methoxy vs. Methyl on Pyrimidine : Methoxy-substituted analogs (e.g., dimethoxy) generally exhibit stronger herbicidal activity due to enhanced electron-withdrawing effects, whereas methyl groups improve lipophilicity and soil persistence .

- Sulfonyl vs. Methyl on Aryl : Sulfonyl groups improve systemic mobility in plants but may reduce soil adsorption compared to methyl groups .

Structural and Computational Insights

- Hydrogen Bonding: In N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-methylphenyl)urea, intramolecular N–H⋯N hydrogen bonds between the urea NH and pyrimidine N atoms stabilize the conformation, as observed in single-crystal X-ray studies . This contrasts with methoxy-substituted analogs, where hydrogen bonding is less pronounced due to steric hindrance from bulkier substituents .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- CAS Number : Not specified in the search results.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with 2-methylphenyl isocyanate or similar urea precursors. The process can be optimized for yield and purity through various organic solvents and reaction conditions.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of urea derivatives, including those structurally similar to this compound. A significant study evaluated a series of phenylurea substituted 2,4-diamino-pyrimidines against Plasmodium falciparum (Pf) 3D7 strain. The findings indicated that compounds with urea substitutions exhibited potent antimalarial activity with IC50 values ranging from 0.09 μM to 7.2 μM .

Cytotoxicity

In terms of cytotoxicity against mammalian cells (HepG2 cell lines), selectivity indices (SI) were calculated to understand the safety profile of these compounds. For instance, some urea derivatives showed an SI value of 54, indicating a favorable safety margin .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for pathogen survival or proliferation. The structural features that enhance binding affinity to target sites are crucial for its activity.

Case Studies

- Study on Phenylurea Derivatives :

- QSAR Analysis :

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Antimalarial | <0.09 | 54 |

| Urea Derivative A | Antimalarial | 0.42 | 20 |

| Urea Derivative B | Antimalarial | 0.47 | 17 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.